molecular formula C11H19N3O2 B7892939 tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Cat. No.: B7892939
M. Wt: 225.29 g/mol
InChI Key: DTMDQMFDDVKJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate: is a synthetic organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using a suitable alkyl halide, such as 2-bromo-1-chloropropane, under basic conditions to introduce the propan-2-yl group.

    Carbamate Formation: The final step involves the reaction of the alkylated imidazole with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the imidazole ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The imidazole ring is a common feature in many biologically active molecules, including antifungal agents, enzyme inhibitors, and receptor antagonists.

Medicine

Medicinally, derivatives of imidazole are explored for their therapeutic potential. This compound could serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the carbamate group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: The parent compound of the imidazole family, lacking the tert-butyl and carbamate groups.

    Benzimidazole: A fused ring system containing an imidazole ring and a benzene ring, known for its biological activity.

    Histidine: An amino acid containing an imidazole side chain, essential for protein structure and function.

Uniqueness

tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate is unique due to the presence of the tert-butyl carbamate group, which can enhance the compound’s stability and solubility. This structural feature also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl N-(1-imidazol-1-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9(7-14-6-5-12-8-14)13-10(15)16-11(2,3)4/h5-6,8-9H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMDQMFDDVKJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.